molecular formula C40H36Cl2FeN2P2Ru B3096642 Dichloro[1,1-bis(diphenylphosphino)ferrocene](2-aminomethylpyridine)ruthenium(II) CAS No. 1287255-62-2

Dichloro[1,1-bis(diphenylphosphino)ferrocene](2-aminomethylpyridine)ruthenium(II)

Cat. No.: B3096642
CAS No.: 1287255-62-2
M. Wt: 834.5 g/mol
InChI Key: LXRSWRXEKWKSHM-UHFFFAOYSA-L
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Description

“Dichloro1,1-bis(diphenylphosphino)ferroceneruthenium(II)” is a complex compound that involves a ruthenium atom. It’s related to the compound “1,1’-Bis(diphenylphosphino)ferrocene” which is commonly abbreviated as dppf and is an organophosphorus compound commonly used as a ligand in homogeneous catalysis . It contains a ferrocene moiety in its backbone .


Chemical Reactions Analysis

“Dichloro1,1-bis(diphenylphosphino)ferroceneruthenium(II)” is likely to be involved in various chemical reactions given its structure and the known reactions of similar compounds. For instance, “1,1’-Bis(diphenylphosphino)ferrocene” is employed as a ligand for Buchwald-Hartwig cross coupling .

Scientific Research Applications

  • Electrochemistry and Photophysics : A study by Yam, Lee, and Cheung (1997) synthesized a series of ruthenium(II) diimine complexes of 1,1'-bis(diphenylphosphino)ferrocene (dppf) and analyzed their electrochemical and photophysical properties. They found low-energy emission in these complexes, attributed to metal-to-ligand charge transfer excited states, indicating potential applications in photochemistry and materials science (Yam, Lee, & Cheung, 1997).

  • Catalytic Activity : Owalude et al. (2019) synthesized a heterobimetallic ruthenium(II) complex with 1,1’-bis(diphenylphosphino)ferrocene and investigated its catalytic performance in the transfer hydrogenation of cyclohexanone, achieving high conversion and selectivity. This indicates the potential application of such complexes in catalysis (Owalude, Tella, Eke, & Odebunmi, 2019).

  • DNA and Protein Interaction : A study by Colina-Vegas et al. (2016) focused on ruthenium complexes with clotrimazole and diphenylphosphine ligands, including 1,1'-bis(diphenylphosphino)ferrocene. They investigated their interaction with DNA and bovine serum albumin (BSA), finding strong binding affinities and suggesting potential biomedical applications, such as in cancer therapy (Colina-Vegas, Dutra, Villarreal, Neto, Cominetti, Pavan, Navarro, & Batista, 2016).

  • Synthesis of Novel Complexes : Parada et al. (2007) synthesized novel ruthenium(II) complexes with ferrocenylic and phosphinic ligands, including 1,1’bis(diphenylphosphino)ferrocene. Their study, which included Density Functional Theory (DFT) analysis, aimed at designing modified complexes for use in photosensitized solar cells (Parada, Fernández, Reyes, Suárez, & Fadini, 2007).

  • Ruthenium-Catalyzed Reactions : Maienza et al. (2002) explored ruthenium(II) complexes containing P-stereogenic ligands, including 1,1'-bis(diphenylphosphino)ferrocene, in the asymmetric catalytic hydrogenation of functionalized olefins and keto esters. Their findings contribute to the development of stereoselective catalytic processes (Maienza, Santoro, Spindler, Malan, & Mezzetti, 2002).

  • Anticancer Evaluation : Oliveira et al. (2020) synthesized ruthenium(ii) diclofenac-based complexes, including those with 1,1'-bis(diphenylphosphino)ferrocene. They evaluated their anticancer potential against lung and breast tumor cells, highlighting the potential of these complexes in cancer therapy (Oliveira, Honorato, Gonçalves, Cominetti, Batista, & Corrêa, 2020).

These studies collectively demonstrate the multifaceted applications of Dichloro1,1-bis(diphenylphosphino)ferroceneruthenium(II) in scientific research, spanning from material science to biomedical applications.

Properties

InChI

InChI=1S/2C17H14P.C6H8N2.2ClH.Fe.Ru/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;7-5-6-3-1-2-4-8-6;;;;/h2*1-14H;1-4H,5,7H2;2*1H;;/q;;;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRSWRXEKWKSHM-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=NC(=C1)CN.Cl[Ru]Cl.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H36Cl2FeN2P2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

834.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloro[1,1-bis(diphenylphosphino)ferrocene](2-aminomethylpyridine)ruthenium(II)

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